molecular formula C5H10ClN B1443050 Bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 22287-35-0

Bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No. B1443050
M. Wt: 119.59 g/mol
InChI Key: LQKLVOWNBKJRJE-UHFFFAOYSA-N
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Patent
US08080556B2

Procedure details

Triethylamine (0.1 mL, 0.5 mmol) was added to a solution of bicyclo[1.1.1]-pentan-1-amine hydrogen chloride (19 mg, 0.16 mmol) and 1,1′-carbonyldiimidazole (32 mg, 0.192 mmol) in DMF (2 mL) (clear solution turned into suspension). The suspension was used for the synthesis of compound 1 without further isolation of compound 1b.
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound 1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl.[C:9]12([NH2:14])[CH2:13][CH:11]([CH2:12]1)[CH2:10]2.[C:15](N1C=CN=C1)([N:17]1[CH:21]=[CH:20][N:19]=[CH:18]1)=[O:16]>CN(C=O)C>[C:9]12([NH:14][C:15]([N:17]3[CH:21]=[CH:20][N:19]=[CH:18]3)=[O:16])[CH2:13][CH:11]([CH2:12]1)[CH2:10]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
19 mg
Type
reactant
Smiles
Cl.C12(CC(C1)C2)N
Name
Quantity
32 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
compound 1b
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C12(CC(C1)C2)NC(=O)N2C=NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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